molecular formula C21H21FN2O3S B2686064 4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-methylbenzenesulfonamide CAS No. 898432-84-3

4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-methylbenzenesulfonamide

Cat. No. B2686064
CAS RN: 898432-84-3
M. Wt: 400.47
InChI Key: WCMRTYIZDABMGA-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-methylbenzenesulfonamide, commonly known as FIPI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FIPI is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes.

Scientific Research Applications

Fluorination and Fluorocyclization in Organic Synthesis

Fluorinated compounds have profound significance in medicinal chemistry, agrochemical development, and material science due to their unique reactivity and ability to modulate biological activity. The compound 4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-methylbenzenesulfonamide, belonging to a class of fluorinated sulfonamides, plays a critical role in various fluorination and fluorocyclization reactions. These processes are key for introducing fluorine atoms into organic molecules, significantly altering their chemical and physical properties for desired applications. Asymmetric fluorocyclizations, for instance, convert simple olefins into cyclic fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals. Such transformations often involve the use of fluorine reagents like N-fluorobenzenesulfonimide (NFSI), demonstrating the versatility of fluorinated sulfonamides in synthesizing enantioenriched fluorocycles (Wolstenhulme & Gouverneur, 2014).

Antimicrobial and Anticancer Research

Research on fluorinated sulfonamides also extends into the development of new antimicrobial and anticancer agents. The structural modification of these compounds by introducing fluorine atoms can lead to significant enhancements in their biological activity. For example, certain fluorinated benzene sulfonamide derivatives have shown potent antimicrobial activities, making them potential candidates for treating various infections. Similarly, modifications of indole and sulfonamide moieties with fluorine atoms have been explored for their anticancer properties, offering a pathway to novel chemotherapeutic agents. The synthesis and evaluation of these compounds contribute to the broader understanding of how fluorine incorporation affects drug efficacy and selectivity (Basoğlu et al., 2012; Kumar et al., 2014).

Enhancement of COX-2 Selectivity

The structural design of fluorinated sulfonamides can lead to the discovery of selective COX-2 inhibitors, offering therapeutic potential in the management of pain and inflammation. The introduction of a fluorine atom into the sulfonamide structure has been found to preserve COX-2 inhibitory potency while enhancing selectivity over COX-1. This selectivity is crucial for developing safer anti-inflammatory drugs, as it reduces the gastrointestinal side effects associated with non-selective COX inhibition. The compound 4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-methylbenzenesulfonamide and related fluorinated derivatives exemplify the ongoing efforts in medicinal chemistry to optimize drug profiles for clinical applications (Hashimoto et al., 2002).

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3S/c1-15-13-17(8-9-18(15)22)28(25,26)23-14-20(21-7-4-12-27-21)24-11-10-16-5-2-3-6-19(16)24/h2-9,12-13,20,23H,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMRTYIZDABMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-methylbenzenesulfonamide

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